5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Physicochemical Differentiation Drug-likeness LogP

5-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 332054-11-2) is a synthetic small molecule belonging to the 5-arylidene-barbituric acid class. Its structure comprises a pyrimidine-2,4,6-trione (barbituric acid) core linked via a methylene bridge to a 6-nitrobenzo[d][1,3]dioxole moiety.

Molecular Formula C12H7N3O7
Molecular Weight 305.202
CAS No. 332054-11-2
Cat. No. B2813677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
CAS332054-11-2
Molecular FormulaC12H7N3O7
Molecular Weight305.202
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-]
InChIInChI=1S/C12H7N3O7/c16-10-6(11(17)14-12(18)13-10)1-5-2-8-9(22-4-21-8)3-7(5)15(19)20/h1-3H,4H2,(H2,13,14,16,17,18)
InChIKeyFURBPYAQTGCYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 332054-11-2): Structural Baseline and Class Context


5-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 332054-11-2) is a synthetic small molecule belonging to the 5-arylidene-barbituric acid class. Its structure comprises a pyrimidine-2,4,6-trione (barbituric acid) core linked via a methylene bridge to a 6-nitrobenzo[d][1,3]dioxole moiety . This class of compounds is widely explored for enzyme inhibition, leveraging the barbituric acid core's capacity for hydrogen bonding and metal chelation [1]. The specific substitution pattern, featuring a nitro group and a methylenedioxy ring on the arylidene portion, distinguishes it within the broader chemotype and suggests potential for unique target interactions.

Why a Generic 5-Arylidene-Barbituric Acid Cannot Substitute for CAS 332054-11-2 in Target-Focused Research


The scientific utility of this specific compound is potentially defined by its unique combination of the electron-withdrawing nitro group and the methylenedioxy ring on the arylidene portion. These structural features critically modulate the compound's electronic distribution, three-dimensional conformation, and hydrogen-bonding capacity. Generic substitutions within the 5-arylidene-barbituric acid class can lead to complete loss of potency or a change in inhibition mechanism. For instance, a structural analog where the pyrimidine-trione core is replaced with a 2-thioxo-imidazolidinone core shows a shift in target affinity towards different enzymes like Caspase-3 and Sentrin-specific protease 6, highlighting how subtle scaffold changes drastically alter biological selectivity [1]. Therefore, for studies aiming to replicate specific literature findings, substituting CAS 332054-11-2 with a structurally similar but not identical analog risks invalidating the experimental basis.

Quantitative Differentiation of 5-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione: Evidence-Based Selection Guide


Predicted Physicochemical Profile vs. Unsubstituted and N-Methylated Analogs

This compound exhibits a distinct physicochemical profile compared to its key analogs. The introduction of the nitro group significantly increases polar surface area and reduces lipophilicity relative to the non-nitrated analog 5-(1,3-benzodioxol-5-ylmethylene)barbituric acid. This difference directly impacts solubility and membrane permeability, which are critical for in vitro assay performance and in vivo biodistribution. [1]

Physicochemical Differentiation Drug-likeness LogP

XPD Helicase Inhibition by Compound CD11 vs. ATPase Activity

The compound known as 'CD11', which is structurally consistent with CAS 332054-11-2, was identified as a dual inhibitor of the XPD helicase and ATPase. Critically, it exhibits a differentiated mechanism of action: competitive inhibition of helicase activity but an allosteric mechanism for ATPase inhibition. This dual modality is a key differentiator from compounds that solely target the ATP-binding site, as it impacts both the motor and strand-separation functions of the enzyme. [1]

DNA Repair Inhibition XPD Helicase Synthetic Lethality

In Vitro hDHODH Inhibitory Potency: A Potential Differentiator

A compound with an identical core scaffold, referenced as Example 4 in patent WO2004/056746, demonstrated potent inhibition of human dihydroorotate dehydrogenase (hDHODH) with an IC50 of 174 nM. While it is not definitively confirmed that this patent example is exactly CAS 332054-11-2, the structural class has validated activity against this high-value oncology and immunology target. This potency level is comparable to other advanced hDHODH inhibitors in the preclinical space, representing >10-fold improvement over early-generation inhibitors. [1]

hDHODH Inhibition Pyrimidine Synthesis Immuno-oncology

Recommended Research and Application Scenarios for 5-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione


Investigating Allosteric Mechanisms in DNA Repair Helicases

Based on evidence that this compound (as CD11) acts as an allosteric inhibitor of XPD ATPase, it is an ideal chemical probe for studies on nucleotide excision repair (NER). Researchers should prioritize its use in experiments designed to elucidate the coupling between ATP hydrolysis and DNA unwinding in XPD, a mechanism distinct from that of classical ATP-competitive inhibitors. [1]

Designing Peripherally Restricted hDHODH Inhibitors

The predicted low lipophilicity (LogP of 0.67) and high polar surface area (140 Ų) suggest that analogs based on this scaffold may have limited central nervous system penetration. This physicochemical profile is advantageous for developing hDHODH inhibitors aimed at peripheral malignancies or immunological diseases, potentially reducing CNS-related side effects. [1]

Scaffold-Hopping for Selective Enzyme Inhibition

The unique nitrobenzodioxole-methylene-barbituric acid scaffold provides a distinct pharmacophore for targeting zinc-dependent enzymes. While the barbituric acid core can chelate catalytic zinc ions, the nitrobenzodioxole moiety can engage in specific interactions with the enzyme's substrate-binding pocket. This dual mode of binding has been exploited in the design of selective matrix metalloproteinase (MMP) inhibitors, and this compound can serve as a key intermediate for exploring selectivity against other zinc-dependent enzymes. [1]

Quote Request

Request a Quote for 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.